

# Structure-activity relationship (SAR) studies of 1-Benzofuran-5-carbaldehyde analogs

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## Compound of Interest

Compound Name: 1-Benzofuran-5-carbaldehyde

Cat. No.: B110962

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## Comparative Guide to 1-Benzofuran-5-carbaldehyde Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the structure-activity relationships (SAR) of analogs derived from **1-benzofuran-5-carbaldehyde**, focusing on their potential as anticancer and antimicrobial agents. The information presented is based on a compilation of experimental data from various studies. Due to the inherent variability in experimental conditions across different research publications, direct comparisons of absolute activity values should be made with caution.

## Quantitative Data Summary

The biological activities of **1-benzofuran-5-carbaldehyde** analogs, primarily Schiff bases and chalcones, have been evaluated against various cancer cell lines and microbial strains. The following tables summarize the reported quantitative data.

Table 1: Anticancer Activity of **1-Benzofuran-5-carbaldehyde** Analogs

Compound ID/Series	Basic Scaffold	Modifications	Cancer Cell Line(s)	Reported IC50 (µM)	Reference(s)
Chalcones	1-Benzofuran-Chalcone	Varied aryl substitutions on the B-ring	HCC1806, HeLa, A549	5.61 - >50	[1]
Chalcones	1-(5-bromo-1-benzofuran-2-yl)-3-aryl-propenones	Varied aryl substitutions	MCF-7, PC-3	Log IC50 values reported	[2][3]
Chalcones	Prenylated Chalcones	Prenylation and varied aryl groups	LNCaP, K562, A549, HeLa	Potent activities reported	[4]
Chalcones	1-(7-ethoxy-1-benzofuran-2-yl)-5-aryl-penta-2,4-dien-1-one	Curcumin-based structure	A549, H1299, HCT116, HT29	0.35 - 2.85	[5]

Table 2: Antimicrobial Activity of **1-Benzofuran-5-carbaldehyde** Analogs

Compound ID/Series	Basic Scaffold	Modifications	Microbial Strain(s)	Reported MIC (µg/mL)	Reference(s)
Schiff Bases	4,4'-Bis(heterocyclic)carboxaldehyde (de)diphenyl diimino sulfide	Pyrrole, Thiophene, Furan carboxaldehyde de	E. coli, P. aeruginosa, S. aureus, K. pneumoniae, P. mirabilis, S. marcescens, M. canis, C. albicans	Varied zones of inhibition reported	[6]
Schiff Bases	Benzaldehyde and p-aminophenol derivatives	Varied substitutions on benzaldehyde	E. coli, S. aureus	62.5 - 250	[7]
Hydrazones	Phenyl hydrazones of benzofuran chalcones	Varied substitutions on the phenyl ring	Bacterial and fungal strains	Good to moderate activity	[8]
Hydrazones	Benzofuran hydrazones	Varied hydroxyaryl aldehydes	K562, Colo-38	Micromolar to sub-micromolar IC50	[9]

## Structure-Activity Relationship (SAR) Insights

Based on the available data, the following SAR observations can be made for **1-benzofuran-5-carbaldehyde** analogs:

- Anticancer Activity of Chalcone Analogs: The anticancer potency of benzofuran-based chalcones is significantly influenced by the substituents on the aryl ring. In general, aryl chalcones tend to exhibit better cytotoxic activity than their heterocyclic counterparts.[\[1\]](#) The presence of electron-donating groups, such as methoxy (-OCH<sub>3</sub>) and hydroxyl (-OH) groups,

on the benzene ring of the chalcone moiety has been associated with good anticancer activity.<sup>[1]</sup> For some series, compounds with a pyridine ring showed better activity than those with an indole ring.<sup>[1]</sup>

- Antimicrobial Activity of Schiff Base Analogs: The antimicrobial activity of Schiff bases derived from heterocyclic aldehydes varies depending on the specific heterocycle and the microbial strain.<sup>[6]</sup> The imine group (-C=N-) is considered crucial for the biological activity of Schiff bases.<sup>[10]</sup> The overall lipophilicity and electronic properties of the substituents play a key role in determining the antimicrobial efficacy.

## Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

### Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Procedure:

- Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
- Compound Treatment: The cells are then treated with various concentrations of the synthesized **1-benzofuran-5-carbaldehyde** analogs and incubated for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
- Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

- IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

## Antimicrobial Activity: Broth Microdilution Method

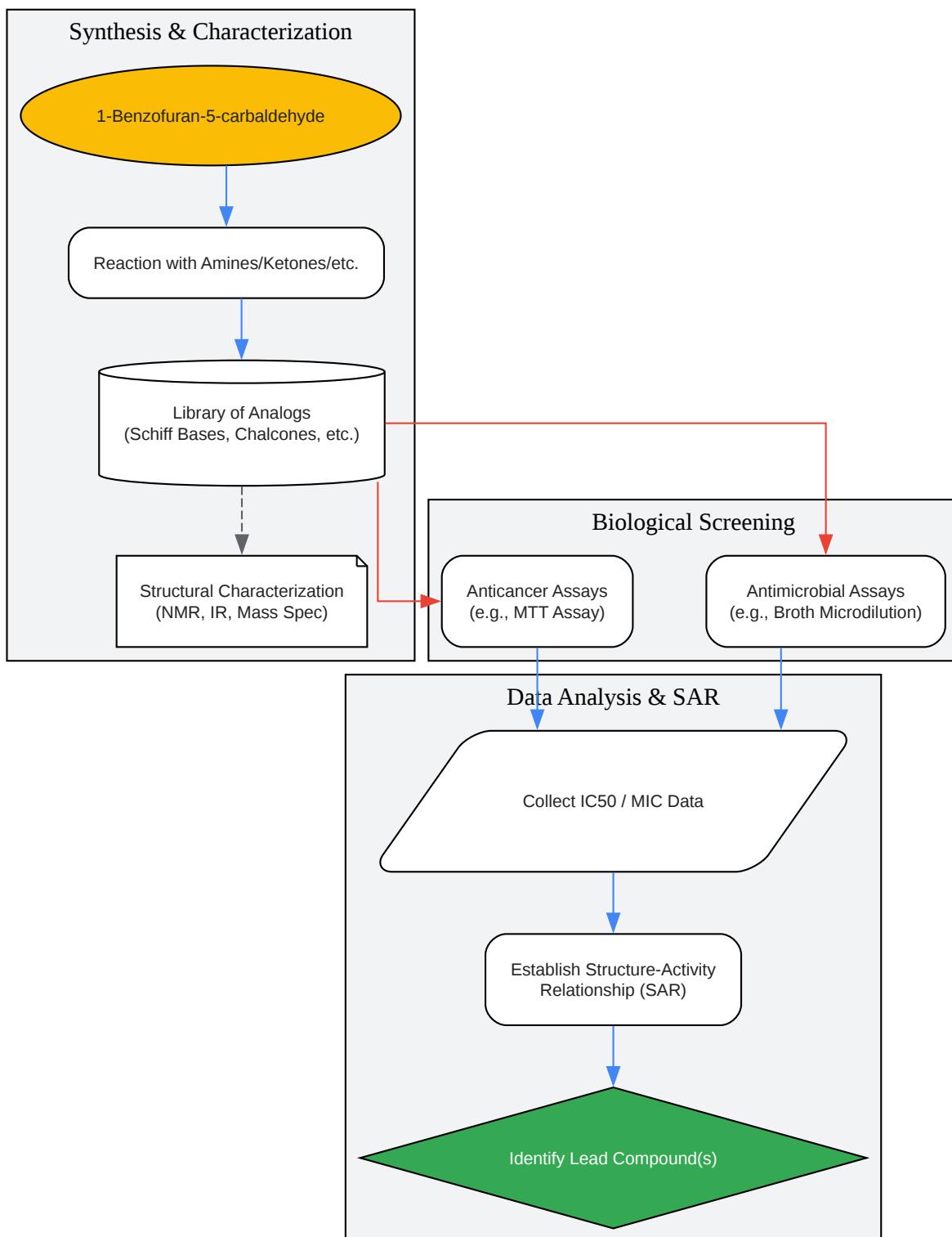
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Procedure:

- Preparation of Inoculum: A standardized suspension of the test microorganism is prepared from a fresh culture.
- Serial Dilution: The **1-benzofuran-5-carbaldehyde** analogs are serially diluted in a suitable liquid growth medium in a 96-well microtiter plate.
- Inoculation: Each well is inoculated with the standardized microbial suspension.
- Incubation: The plate is incubated under appropriate conditions (temperature and time) to allow for microbial growth.
- MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

## Visualizing the SAR Workflow

The following diagram illustrates the general workflow for a structure-activity relationship study of novel compounds.

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Caption: General workflow for a structure-activity relationship (SAR) study.

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